![molecular formula C13H26N2O B7555106 1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine](/img/structure/B7555106.png)
1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine is a synthetic compound that has gained interest in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as PMEP, and it has shown promising results in various studies.
Mechanism of Action
PMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning and memory, anxiety, and pain perception. PMEP binds to the allosteric site of mGluR5, inhibiting its activity and reducing the downstream signaling cascade. This mechanism of action has been studied extensively and has been shown to have potential therapeutic applications in various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of PMEP are primarily related to its mechanism of action. By inhibiting the activity of mGluR5, PMEP reduces the release of glutamate, a neurotransmitter that is involved in various physiological processes. This reduction in glutamate release has been shown to have anxiolytic and analgesic effects in animal models. PMEP has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PMEP in lab experiments is its specificity for mGluR5. This specificity allows researchers to study the effects of mGluR5 inhibition on various physiological processes without affecting other receptors. However, PMEP has a relatively short half-life, which can make it difficult to maintain a consistent concentration in in vitro experiments. Additionally, PMEP has low solubility in water, which can make it difficult to administer in in vivo experiments.
Future Directions
There are several future directions for research on PMEP. One potential direction is to investigate the therapeutic potential of PMEP in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and anxiety disorders. Another potential direction is to develop more potent and selective mGluR5 antagonists based on the structure of PMEP. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of PMEP in animal models and humans.
Synthesis Methods
The synthesis of PMEP involves the reaction of 1-(piperidin-3-yl)ethanone with sodium hydride in the presence of 1,2-dibromoethane. This reaction yields 1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine, which can be purified through column chromatography. The purity of PMEP can be verified through nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
PMEP has been used in various scientific research studies, including neurobiology, pharmacology, and toxicology. In neurobiology, PMEP has been used to study the role of glutamate receptors in synaptic plasticity. PMEP has also been used in pharmacology to investigate the effects of glutamate receptor antagonists on anxiety-like behavior in rats. In toxicology, PMEP has been used to study the toxicity of environmental pollutants on the nervous system.
properties
IUPAC Name |
1-[2-(piperidin-3-ylmethoxy)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-7-15(8-3-1)9-10-16-12-13-5-4-6-14-11-13/h13-14H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBODWOFXCCCOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCC2CCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Piperidin-3-ylmethoxy)ethyl]piperidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.